3-(2,4-Difluoroanilino)-3-oxopropanoic acid
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Overview
Description
3-(2,4-Difluoroanilino)-3-oxopropanoic acid is an organic compound that features a difluoroaniline group attached to a propanoic acid backbone
Mechanism of Action
Target of Action
It is known that 2,4-difluoroaniline, a related compound, is used in the synthesis of various pharmaceuticals . This suggests that the compound may interact with a variety of biological targets, depending on its specific chemical structure and the context in which it is used.
Mode of Action
It is known that fluoroaromatic compounds, such as 2,4-difluoroaniline, can undergo various chemical reactions, including diazotization and hydro-de-diazotization . These reactions could potentially alter the compound’s interaction with its targets, leading to changes in biological activity.
Biochemical Pathways
Research on the aerobic degradation of 2,4-difluoroaniline has shown that it can be degraded by certain bacterial species, suggesting that it may interact with microbial metabolic pathways .
Pharmacokinetics
The presence of fluorine atoms in the compound could potentially affect its bioavailability and metabolic stability, given the unique chemical properties of fluorine .
Result of Action
It is known that fluoroaromatic compounds can have various biological effects, depending on their specific chemical structure and the context in which they are used .
Action Environment
The action, efficacy, and stability of 3-(2,4-Difluoroanilino)-3-oxopropanoic acid could potentially be influenced by various environmental factors. For example, the presence of certain bacterial species could affect the compound’s degradation and biological activity . Additionally, the compound’s stability and activity could be affected by factors such as pH, temperature, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluoroanilino)-3-oxopropanoic acid typically involves the reaction of 2,4-difluoroaniline with a suitable acylating agent. One common method is the acylation of 2,4-difluoroaniline with an acyl chloride or anhydride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow reactors to optimize yield and efficiency. For example, the diazotization of 2,4-difluoroaniline followed by hydro-de-diazotization can be performed in a continuous-flow reactor, which allows for better control over reaction conditions and higher throughput .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluoroanilino)-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The difluoroaniline group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(2,4-Difluoroanilino)-3-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoroaniline: A precursor in the synthesis of 3-(2,4-Difluoroanilino)-3-oxopropanoic acid.
2,3-Difluoroaniline: Another difluoroaniline derivative with similar properties.
2,6-Difluoroaniline: A compound with fluorine atoms in different positions, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise interactions with molecular targets are required.
Properties
IUPAC Name |
3-(2,4-difluoroanilino)-3-oxopropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO3/c10-5-1-2-7(6(11)3-5)12-8(13)4-9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRHZPRRWUULKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363192 |
Source
|
Record name | 3-(2,4-difluoroanilino)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154935-07-6 |
Source
|
Record name | 3-(2,4-difluoroanilino)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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